molecular formula C16H15N3O B1179699 N-benzyl-N-(2-cyanoethyl)nicotinamide

N-benzyl-N-(2-cyanoethyl)nicotinamide

Cat. No.: B1179699
M. Wt: 265.316
InChI Key: TTZJRTLRWZNKST-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-cyanoethyl)nicotinamide is a nicotinamide derivative synthesized via acylation of 3-(benzylamino)propanenitrile with nicotinoyl chloride in acetone under basic conditions . This reaction yields a compound characterized by a benzyl group attached to a nitrogen atom, a 2-cyanoethyl substituent, and a nicotinamide backbone. Key spectral data include:

  • ¹H NMR (CDCl₃): Peaks at δ 2.52 (t, 2H), 2.83 (t, 2H), 3.83 (s, 2H), and aromatic resonances between 7.26–7.34 ppm.
  • ¹³C NMR: Signals at δ 19.2 (cyanoethyl CH₂), 44.6 (N–CH₂), 54.1 (benzyl CH₂), and aromatic carbons (127–136 ppm) . The compound serves as a precursor for synthesizing insecticidal agents, such as N-(3-aminopropyl)-N-benzylnicotinamide, via hydrogenation .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.316

IUPAC Name

N-benzyl-N-(2-cyanoethyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H15N3O/c17-9-5-11-19(13-14-6-2-1-3-7-14)16(20)15-8-4-10-18-12-15/h1-4,6-8,10,12H,5,11,13H2

InChI Key

TTZJRTLRWZNKST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Derivatives of N-Benzyl-N-(2-Cyanoethyl)Nicotinamide

Compound 5: N-(3-Aminopropyl)-N-Benzylnicotinamide

  • Structure: Replaces the cyanoethyl group with an aminopropyl chain.
  • Synthesis: Hydrogenation of this compound using methanol ammonia and Raney nickel .
  • Properties: Improved solubility in polar solvents due to the primary amine group. Potential insecticidal activity linked to enhanced bioavailability .

Compound 6: 1-Benzyl-1,4,5,6-Tetrahydro-2-(Pyridin-3-yl)Pyrimidine

  • Structure : Cyclized derivative formed via intramolecular condensation.
  • Synthesis: Heating N-(3-aminopropyl)-N-benzylnicotinamide with p-toluenesulfonic acid in xylene .
Compound Functional Groups Synthesis Method Key Applications
This compound Cyanoethyl, benzyl, nicotinamide Acylation Precursor for insecticides
Compound 5 Aminopropyl, benzyl, nicotinamide Hydrogenation Insecticidal agents
Compound 6 Pyrimidine, benzyl, pyridinyl Cyclization Structural studies

Structural Analogs in Medicinal Chemistry

Compound 31d: N-Benzyl-N-(Pyridin-2-yl)Hydroxylamine

  • Structure: Hydroxylamine replaces the cyanoethyl-nicotinamide moiety.
  • Activity : Acts as a selective antibiotic by mimicking DXR inhibitors (e.g., fosmidomycin) .
  • Comparison: The benzyl and pyridine groups are conserved, but the hydroxylamine moiety enables distinct metal-chelating properties, unlike the electron-withdrawing cyano group in the target compound .

2-Chloro-N-[2-(Dimethylamino)Ethyl]Nicotinamide

  • Structure: Chloro substituent on nicotinamide and dimethylaminoethyl chain.
  • Properties: Higher lipophilicity due to the chloro group; the dimethylaminoethyl chain enhances solubility in acidic environments .

Physicochemical and Toxicological Profiles

  • Toxicity: Cyano-containing compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating caution in handling .

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